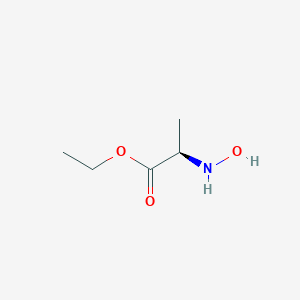
Ethyl (2R)-2-(hydroxyamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-(hydroxyamino)propanoate is a chemical compound with the molecular formula C5H11NO3. It is also known as L-hydroxyamino acid ethyl ester and is used in the synthesis of various pharmaceuticals. This compound has gained significant attention in the scientific community due to its potential applications in drug development and research. In
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-(hydroxyamino)propanoate has various potential applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of Ethyl (2R)-2-(hydroxyamino)propanoate is not well understood. However, it is believed to act as a nucleophile and can form covalent bonds with various electrophiles. This property makes it useful in the synthesis of pharmaceuticals and other organic compounds.
Biochemische Und Physiologische Effekte
Ethyl (2R)-2-(hydroxyamino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial and viral strains, making it a potential antibiotic and antiviral agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its high yield and cost-effectiveness. Additionally, this compound is relatively stable and can be stored for long periods without degradation. However, one limitation of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (2R)-2-(hydroxyamino)propanoate in scientific research. One potential application is in the development of new antibiotics and antiviral agents. This compound may also be useful in the treatment of neurodegenerative diseases and could be further studied for its neuroprotective effects. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate may have potential applications in asymmetric synthesis as a chiral auxiliary. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
Ethyl (2R)-2-(hydroxyamino)propanoate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The product is then purified using various techniques, including recrystallization, column chromatography, and distillation. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce Ethyl (2R)-2-(hydroxyamino)propanoate.
Eigenschaften
CAS-Nummer |
120049-41-4 |
|---|---|
Produktname |
Ethyl (2R)-2-(hydroxyamino)propanoate |
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
ethyl (2R)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
WDYSSBPZPQWYSS-SCSAIBSYSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)NO |
SMILES |
CCOC(=O)C(C)NO |
Kanonische SMILES |
CCOC(=O)C(C)NO |
Synonyme |
D-Alanine, N-hydroxy-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)


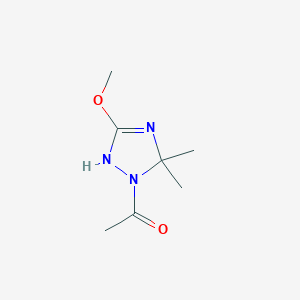
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
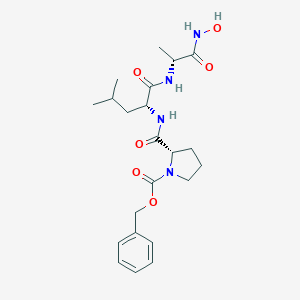
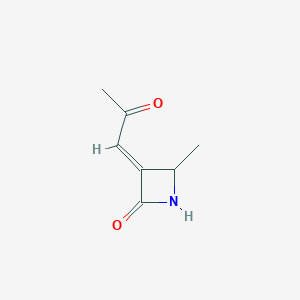
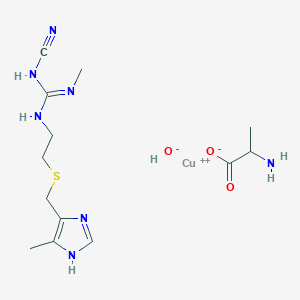


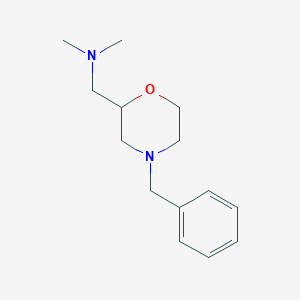
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)